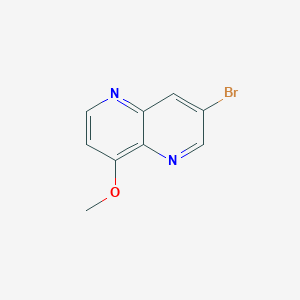

3-Bromo-8-methoxy-1,5-naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-8-methoxy-1,5-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-13-8-2-3-11-7-4-6(10)5-12-9(7)8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDIMNXCQMNDHRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=NC=C1)C=C(C=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-8-methoxy-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Bromo-8-methoxy-1,5-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its structural similarity to other biologically active naphthyridine derivatives, this molecule is a candidate for the development of novel therapeutics. This document consolidates available data on its chemical and physical characteristics, outlines experimental protocols for their determination, and discusses its potential biological relevance. All quantitative data is presented in structured tables for clarity and comparative analysis.

Introduction

Naphthyridines are a class of bicyclic heterocyclic compounds containing two nitrogen atoms. The 1,5-naphthyridine scaffold, in particular, is a core structural motif in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of various substituents, such as bromine and a methoxy group, at specific positions on the naphthyridine ring can significantly modulate the physicochemical and pharmacological properties of the resulting molecule. This compound is one such derivative with potential for further investigation as a lead compound in drug development programs. This guide aims to provide a detailed summary of its fundamental physicochemical properties to aid researchers in their studies.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented below. It is important to note that while some experimental data is available, other values are based on predictions for closely related compounds and should be considered as estimates.

General and Physical Properties

| Property | Value | Source |

| CAS Number | 97267-63-5 | [1][2][3] |

| Molecular Formula | C₉H₇BrN₂O | [1][2][3] |

| Molecular Weight | 239.07 g/mol | [2][3] |

| Appearance | Solid (predicted) | General knowledge |

| Boiling Point | 296.4 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| Flash Point | 133.1 ± 25.9 °C | [1] |

Solubility and Partition Coefficient

| Property | Value (Estimated) | Source |

| Melting Point | 107-108 °C (for 3-bromo-1,5-naphthyridine) | [4][5] |

| pKa (Predicted) | 1.43 ± 0.10 (for 3-bromo-1,5-naphthyridine) | [5] |

| XLogP3 (Computed) | 2.3 (for 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine) | [6] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of 3-Bromo-8-methoxy-1,5-naphthythyridine are not available for this specific compound. However, the following are generalized, standard laboratory procedures that can be readily adapted by researchers.

Synthesis of 1,5-Naphthyridine Derivatives

The synthesis of substituted 1,5-naphthyridines can be achieved through various established methods. One common approach is the Skraup synthesis, which involves the reaction of a 3-aminopyridine derivative with glycerol, an oxidizing agent, and sulfuric acid. Modifications of this reaction, such as using different starting materials and catalysts, can be employed to introduce desired substituents. For instance, starting with a methoxy-substituted 3-aminopyridine and employing a brominating agent during the synthesis or as a subsequent step can yield this compound.[7][8]

A generalized workflow for the synthesis and purification is depicted below:

Caption: Generalized workflow for the synthesis of 1,5-naphthyridine derivatives.

Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a moderate rate until the temperature is about 15-20 °C below the expected melting point.

-

Decrease the heating rate to approximately 1-2 °C per minute to ensure accurate determination.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid particle melts (the end of the melting range).

-

For a pure compound, the melting range should be narrow (typically 1-2 °C).

Caption: Experimental workflow for melting point determination.

Determination of Solubility

The solubility of a compound in various solvents is a critical parameter, especially in the context of drug development.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

-

Volumetric flasks and pipettes

Procedure (Shake-Flask Method):

-

Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a vial.

-

Seal the vial and place it in a constant temperature shaker or water bath (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, visually confirm that excess solid is still present.

-

Centrifuge the suspension to separate the undissolved solid from the saturated solution.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the compound in the diluted solution using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Caption: Workflow for solubility determination using the shake-flask method.

Potential Biological Activity and Signaling Pathways

While specific biological targets for this compound have not been explicitly identified in the literature, the broader class of naphthyridine derivatives has been shown to exhibit a variety of biological activities, often through the inhibition of protein kinases or by interacting with specific receptors.[9][10] For instance, various naphthyridine-based compounds have been investigated as inhibitors of kinases such as PDK-1 and as ligands for cannabinoid and nicotinic acetylcholine receptors.[11][12][13]

Based on this, a hypothetical signaling pathway where a naphthyridine derivative could act as a kinase inhibitor is depicted below. This is a generalized representation and would require experimental validation for this compound.

Caption: A potential mechanism of action via kinase inhibition.

Conclusion

This compound is a compound with physicochemical properties that warrant further investigation for its potential applications in drug discovery. This guide has summarized the currently available data and provided standardized protocols for the experimental determination of its key characteristics. While there is a lack of specific biological data for this particular molecule, the known activities of the broader naphthyridine class suggest that it may be a valuable scaffold for the development of novel therapeutic agents, particularly as kinase inhibitors. Further research is needed to fully elucidate its biological activity and therapeutic potential.

References

- 1. 3-Bromo-8-methoxy-[1,5]naphthyridine- [cnreagent.com]

- 2. 3-Bromo-8-methoxy-[1,5]naphthyridine-²úÆ·ÐÅÏ¢-ËÕÖÝÊ©ÑÇÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [shiyabiopharm.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 3-Bromo-1,5-naphthyridine synthesis - chemicalbook [chemicalbook.com]

- 5. 3-Bromo-1,5-naphthyridine CAS#: 17965-71-8 [m.chemicalbook.com]

- 6. 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine | C9H6BrFN2O | CID 45480320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of selective, fluorescent cannabinoid type 2 receptor ligands based on a 1,8-naphthyridin-2-(1H)-one-3-carboxamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The identification of 8,9-dimethoxy-5-(2-aminoalkoxy-pyridin-3-yl)-benzo[c][2,7]naphthyridin-4-ylamines as potent inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and characterization of binding of 5-[76Br]bromo-3-[[2(S)-azetidinyl]methoxy]pyridine, a novel nicotinic acetylcholine receptor ligand, in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-8-methoxy-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 97267-63-5

This technical guide provides a comprehensive overview of 3-Bromo-8-methoxy-1,5-naphthyridine, a heterocyclic compound belonging to the naphthyridine family. The 1,5-naphthyridine scaffold is a significant "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] While detailed experimental data for this compound itself is limited in publicly available literature, this guide consolidates information on its fundamental properties, general synthetic strategies applicable to its preparation and functionalization, and the broader biological context of the 1,5-naphthyridine class of molecules. This information is intended to serve as a valuable resource for researchers in drug discovery and organic synthesis.

Physicochemical Properties

The basic molecular properties of this compound are summarized in the table below. These properties are foundational for its use in experimental settings.

| Property | Value | Source |

| CAS Number | 97267-63-5 | [2][3] |

| Molecular Formula | C₉H₇BrN₂O | [2] |

| Molecular Weight | 239.07 g/mol | [2] |

| Description | Versatile small molecule scaffold | [2] |

| Purity | Min. 95% (as commercially available) | [2] |

Synthesis and Functionalization

The synthesis of the 1,5-naphthyridine core can be achieved through several established methodologies, including the Skraup and Friedländer reactions.[1][4] For a substituted naphthyridine such as this compound, a multi-step synthesis would be required, likely involving the construction of a suitably substituted pyridine ring followed by annulation to form the bicyclic system.

The bromine atom at the 3-position serves as a key functional handle for further molecular elaboration, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5] This allows for the introduction of a wide variety of aryl and heteroaryl substituents, enabling the generation of diverse chemical libraries for drug discovery programs.

Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, adapted from procedures for structurally related bromo-naphthyridine derivatives. This protocol can serve as a starting point for the functionalization of this compound.

Reaction:

A mixture of this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq.) is prepared in a suitable solvent system, such as a mixture of 1,4-dioxane and water. The reaction vessel is purged with an inert gas (e.g., argon or nitrogen) and heated to a temperature typically ranging from 80 to 100 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.

Spectroscopic Characterization

-

¹H NMR: The spectrum would likely show distinct signals for the aromatic protons on the naphthyridine core. The methoxy group would appear as a sharp singlet, typically in the range of 3.9-4.1 ppm. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the nitrogen atoms and the bromo and methoxy substituents.

-

¹³C NMR: The ¹³C NMR spectrum would display nine distinct signals corresponding to the carbon atoms of the bicyclic core and the methoxy group. The carbon atom attached to the bromine would be expected to have a chemical shift in the range of 110-120 ppm, while the carbon bearing the methoxy group would be significantly deshielded, appearing further downfield.

Applications in Drug Discovery and Research

The 1,5-naphthyridine scaffold is a cornerstone in the development of new therapeutic agents, with derivatives exhibiting a broad spectrum of biological activities. The introduction of bromo and methoxy substituents provides a platform for further chemical modification to optimize pharmacological properties.

| 1,5-Naphthyridine Derivative Class | Documented Biological Activity |

| Phenyl- and indeno-1,5-naphthyridines | Topoisomerase I inhibitors with antiproliferative activity against human colon cancer cells.[6] |

| Fused 1,5-naphthyridines | Potential as anticancer agents, with some derivatives showing cytotoxicity against various cancer cell lines.[4][7] |

| General 1,5-naphthyridine derivatives | Antimalarial and antibacterial properties.[8] |

| Benzo[c][5][6]naphthyridine derivatives | Potent inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1).[9] |

The diverse biological activities of naphthyridine derivatives, particularly their role as kinase inhibitors, make them attractive candidates for cancer therapy. Kinases are crucial components of cell signaling pathways that are often dysregulated in cancer.

Conclusion

This compound represents a valuable, albeit under-characterized, building block for medicinal chemistry and drug discovery. The 1,5-naphthyridine core is a well-established pharmacophore with a proven track record in the development of biologically active compounds. The presence of a methoxy group and a synthetically versatile bromine atom on the this compound scaffold provides ample opportunities for the creation of novel derivatives with potentially enhanced potency, selectivity, and pharmacokinetic properties. Further research into the synthesis, characterization, and biological evaluation of this specific compound and its analogues is warranted to fully explore its therapeutic potential.

References

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 3-Bromo-8-methoxy-[1,5]naphthyridine- [cnreagent.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The identification of 8,9-dimethoxy-5-(2-aminoalkoxy-pyridin-3-yl)-benzo[c][2,7]naphthyridin-4-ylamines as potent inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectral and Synthetic Profile of 3-Bromo-8-methoxy-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data and a plausible synthetic route for 3-bromo-8-methoxy-1,5-naphthyridine. Due to the limited availability of direct experimental data in peer-reviewed literature for this specific compound, this document combines established synthetic methodologies for the 1,5-naphthyridine scaffold with predicted spectral characteristics based on analogous structures. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this and related compounds.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of spectral data for structurally related compounds, including various substituted 1,5-naphthyridines and brominated/methoxylated aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

| ~9.02 | s | H-4 |

| ~8.75 | d | H-2 |

| ~8.15 | d | H-6 |

| ~7.45 | d | H-7 |

| ~4.05 | s | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) [ppm] | Assignment |

| ~162.5 | C-8 |

| ~154.8 | C-4a |

| ~151.2 | C-2 |

| ~144.7 | C-8a |

| ~138.1 | C-4 |

| ~124.9 | C-6 |

| ~119.5 | C-3 |

| ~114.3 | C-7 |

| ~55.9 | -OCH₃ |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 238/240 | [M]⁺ (Characteristic isotopic pattern for Bromine) |

| 239/241 | [M+H]⁺ (Characteristic isotopic pattern for Bromine) |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~1600-1580 | C=N stretching (naphthyridine ring) |

| ~1560-1450 | C=C aromatic stretching (naphthyridine ring) |

| ~1250 | C-O-C asymmetric stretching (methoxy group) |

| ~1040 | C-O-C symmetric stretching (methoxy group) |

| ~830 | C-H out-of-plane bending |

| ~680 | C-Br stretching |

Proposed Synthetic Pathway and Experimental Protocol

2.1. General Reaction Scheme

A potential synthesis could involve the reaction of an appropriately substituted 2-aminopyridine with a β-dicarbonyl compound or its equivalent, followed by bromination.

2.2. Proposed Experimental Protocol

Step 1: Synthesis of 8-methoxy-1,5-naphthyridine

-

To a solution of 3-amino-2-methoxypyridine (1.0 eq) in ethanol, add acrolein (1.2 eq) dropwise at 0 °C.

-

Add a catalytic amount of concentrated sulfuric acid.

-

The reaction mixture is then heated to reflux for 4-6 hours and monitored by TLC.

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

-

Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) should yield 8-methoxy-1,5-naphthyridine.

Step 2: Bromination of 8-methoxy-1,5-naphthyridine

-

To a solution of 8-methoxy-1,5-naphthyridine (1.0 eq) in glacial acetic acid, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

-

The reaction mixture is stirred at room temperature for 12-24 hours, with progress monitored by TLC.

-

Once the starting material is consumed, the reaction mixture is poured into ice-water and neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the final product, this compound.

Visualized Experimental Workflow

The following diagram illustrates the proposed synthetic workflow for the preparation and characterization of this compound.

Caption: Proposed synthesis and characterization workflow for this compound.

Disclaimer: The synthetic protocol and spectral data presented in this document are predictive and based on established chemical principles and data from analogous compounds. These details have not been experimentally verified for this compound and should be used as a guideline for further research and development. Appropriate safety precautions should be taken when handling all chemicals.

An In-depth Technical Guide to the Skraup Synthesis of Substituted 1,5-Naphthyridines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Skraup synthesis for the preparation of substituted 1,5-naphthyridines. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its wide range of biological activities, including anticancer and anti-inflammatory properties. This document details the reaction mechanism, provides experimental data and protocols, and illustrates the biological context of these compounds through signaling pathway diagrams.

Introduction to the Skraup Synthesis of 1,5-Naphthyridines

The Skraup synthesis is a classic method for the preparation of quinolines and their heterocyclic analogues. An adaptation of this reaction provides a direct route to the 1,5-naphthyridine core by reacting a 3-aminopyridine derivative with glycerol, α,β-unsaturated aldehydes or ketones, or other related compounds, typically in the presence of a strong acid and an oxidizing agent. The versatility of the Skraup synthesis allows for the introduction of various substituents onto the 1,5-naphthyridine scaffold, making it a valuable tool in synthetic and medicinal chemistry. The great interest in 1,5-naphthyridines stems from their diverse biological activities, which include antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory effects.[1]

General Reaction Mechanism

The Skraup synthesis of 1,5-naphthyridines proceeds through a series of steps initiated by the acid-catalyzed dehydration of glycerol to form the reactive intermediate, acrolein. The 3-aminopyridine then undergoes a Michael addition to acrolein, followed by cyclization and dehydration to form a dihydro-1,5-naphthyridine intermediate. Subsequent oxidation yields the aromatic substituted 1,5-naphthyridine.

References

The Untapped Potential: A Technical Guide to the Presumed Reactivity of 3-Bromo-8-methoxy-1,5-naphthyridine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the reactivity of the bromine atom in 3-Bromo-8-methoxy-1,5-naphthyridine, a molecule of interest in medicinal chemistry and materials science. A comprehensive review of the scientific literature reveals a notable absence of specific studies detailing the functionalization of this particular isomer. However, by examining the well-documented reactivity of closely related bromo- and methoxy-substituted 1,5-naphthyridine analogues, we can infer a strong potential for this compound to participate in a variety of valuable synthetic transformations. This document provides a predictive overview of its likely reactivity in key cross-coupling and nucleophilic substitution reactions, supported by detailed experimental protocols from analogous systems. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams to guide future research in this promising area.

Introduction: The 1,5-Naphthyridine Core and the Promise of C3-Functionalization

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. The strategic placement of nitrogen atoms within the fused pyridine rings imparts unique electronic properties and hydrogen bonding capabilities, making it a valuable core for drug design. The presence of a bromine atom, particularly at the C3 position, offers a versatile handle for introducing molecular diversity through a range of established synthetic methodologies. The 8-methoxy group, in turn, can modulate the electronic character and physicochemical properties of the molecule.

Despite its potential, a thorough investigation of the available scientific literature and chemical databases indicates that the specific reactivity of the bromine atom in This compound (CAS 97267-63-5) has not been reported. This guide, therefore, serves as a predictive resource, drawing upon the established chemistry of analogous compounds to outline the expected reactivity and provide a foundational framework for its synthetic exploration.

Predicted Reactivity Profile

Based on the extensive studies of other bromo-substituted 1,5-naphthyridines, the bromine atom at the C3 position of this compound is anticipated to be susceptible to a variety of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The electron-withdrawing nature of the naphthyridine ring system is expected to facilitate these transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at an electron-deficient position on the 1,5-naphthyridine ring is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This reaction is expected to proceed efficiently to form C-C bonds with a wide range of aryl and heteroaryl boronic acids or esters.

-

Buchwald-Hartwig Amination: The formation of C-N bonds with various primary and secondary amines is anticipated, providing access to a diverse array of amino-substituted 1,5-naphthyridines.

-

Sonogashira Coupling: The coupling with terminal alkynes is a probable pathway to introduce alkynyl moieties, which are valuable for further transformations or as part of a final target structure.

-

Heck Reaction: The reaction with alkenes is expected to yield vinyl-substituted 1,5-naphthyridines.

-

Stille and Negishi Couplings: These reactions, utilizing organotin and organozinc reagents respectively, offer alternative and complementary methods for C-C bond formation.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 1,5-naphthyridine ring system should render the C3-bromine susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles. This provides a direct, metal-free method for introducing a range of functionalities.

Experimental Protocols for Analogous Systems

The following sections provide detailed experimental protocols for key reactions performed on structurally similar bromo-1,5-naphthyridine derivatives. These protocols serve as a starting point for the development of specific conditions for this compound.

Suzuki-Miyaura Coupling of a Bromo-Methoxy-1,5-Naphthyridine Analogue

The following protocol is adapted from the synthesis of 8-(2-chlorophenyl)-2-methoxy[1]naphthyridine from 8-bromo-2-methoxynaphthyridine[2].

Reaction:

Experimental Protocol:

-

To a solution of 8-bromo-2-methoxynaphthyridine (1.0 eq) in a suitable solvent such as dioxane/water (e.g., 10:1 v/v) is added the desired arylboronic acid (1.2-1.5 eq) and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

The mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

A palladium catalyst, such as Pd(PPh₃)₄ (0.05-0.1 eq) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos), is added.

-

The reaction mixture is heated to a temperature ranging from 80 to 110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 8-aryl-2-methoxy[1]naphthyridine.

Quantitative Data for Analogous Suzuki-Miyaura Couplings:

| Starting Material | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 8-Bromo-2-methoxynaphthyridine | 2-Chlorophenylboronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | Good | [2] |

| 8-Bromo-7-fluoro-2-methoxy[1]naphthyridine | Pyridine-tris(1-methylethenyl)boroxin | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [2] |

Buchwald-Hartwig Amination of a Bromo-1,5-Naphthyridine Analogue

The following protocol is based on the general principles of Buchwald-Hartwig amination and known procedures for related halo-pyridines and -naphthyridines[3].

Reaction:

Experimental Protocol:

-

A reaction vessel is charged with this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq), a suitable phosphine ligand (e.g., BINAP, Xantphos, 0.04-0.1 eq), and a base (e.g., Cs₂CO₃, NaOt-Bu, 1.5-2.5 eq).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

A dry, degassed solvent (e.g., toluene, dioxane, or DMF) is added.

-

The reaction mixture is heated to a temperature between 80 and 120 °C and stirred until complete consumption of the starting material is observed by TLC or LC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield the desired 3-amino-8-methoxy-1,5-naphthyridine derivative.

Quantitative Data for Analogous Buchwald-Hartwig Aminations:

| Starting Material | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Chloro-1,5-naphthyridine derivative | Various amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | 25-70 | [3] |

| 4-Bromo-1,5-naphthyridine | N-Methylaniline | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 80 | 2 | 95 | General Protocol |

Workflow for Exploring the Reactivity of this compound

The following diagram outlines a logical workflow for the initial exploration of the reactivity of the target compound.

Conclusion and Future Outlook

While direct experimental data on the reactivity of this compound is currently unavailable in the scientific literature, a strong case can be made for its utility as a versatile synthetic intermediate. Based on the well-established chemistry of analogous 1,5-naphthyridine systems, it is highly probable that this compound will readily undergo a variety of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The experimental protocols provided in this guide for similar substrates offer a solid foundation for initiating the exploration of its chemical space.

The functionalization of this compound opens the door to the synthesis of novel derivatives with potential applications in drug discovery, particularly in the development of kinase inhibitors, anti-infective agents, and CNS-active compounds, as well as in the creation of new organic materials with tailored electronic and photophysical properties. It is our hope that this technical guide will stimulate research into this promising yet underexplored molecule, leading to the development of new and valuable chemical entities. Future work should focus on the systematic investigation of the reaction conditions for various transformations and the evaluation of the biological and material properties of the resulting novel 1,5-naphthyridine derivatives.

References

- 1. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Electrophilic Substitution Reactions on the 1,5-Naphthyridine Core

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of electrophilic substitution reactions on the 1,5-naphthyridine core, a key heterocyclic scaffold in medicinal chemistry. This document details the reactivity of the 1,5-naphthyridine nucleus, established experimental protocols for key reactions, and the regiochemical outcomes of these transformations.

Introduction: The 1,5-Naphthyridine Core

The 1,5-naphthyridine skeleton, consisting of two fused pyridine rings, is a significant pharmacophore found in numerous biologically active compounds. The presence of two nitrogen atoms in the bicyclic system profoundly influences its chemical reactivity, particularly in electrophilic aromatic substitution reactions. The electron-withdrawing nature of the nitrogen atoms deactivates the ring system towards electrophilic attack, making such substitutions challenging compared to benzene or naphthalene. However, under appropriate conditions, electrophilic substitution can be achieved, providing valuable intermediates for the synthesis of novel therapeutic agents. The reactivity of 1,5-naphthyridines shows similarities to that of quinolines.[1]

Reactivity and Regioselectivity

The two pyridine rings in 1,5-naphthyridine are electron-deficient, which makes electrophilic aromatic substitution inherently difficult. The nitrogen atoms, through their inductive effect, reduce the electron density of the aromatic system, thus decreasing its nucleophilicity.

Theoretical and experimental studies indicate that electrophilic attack, when it occurs, preferentially takes place at the 3- and 7-positions (equivalent due to symmetry), which are the β-positions relative to the nitrogen atoms. This regioselectivity can be rationalized by examining the stability of the intermediate sigma complexes (Wheland intermediates). Attack at the 3-position allows for resonance stabilization of the positive charge without placing it on the electronegative nitrogen atom, which would be a high-energy state.

Key Electrophilic Substitution Reactions

Halogenation

Halogenation, particularly bromination, is one of the more feasible electrophilic substitution reactions on the 1,5-naphthyridine core.

Table 1: Halogenation of 1,5-Naphthyridine

| Reaction | Reagents and Conditions | Product(s) | Yield | Reference |

| Bromination | Bromine (1 M in acetic acid), Sodium Acetate, 85 °C, 5h | 3-Bromo-1,5-naphthyridine | N/A | [2] |

| Bromination | N-Bromosuccinimide (NBS) | Brominated derivatives | N/A | [2] |

Materials:

-

1,5-Naphthyridine (2.7 g, 20.76 mmol)

-

Glacial Acetic Acid (10 mL)

-

Sodium Acetate (NaOAc) (3.41 g, 41.52 mmol)

-

Bromine (1 M in acetic acid) (35 mL)

Procedure:

-

To a solution of 1,5-naphthyridine and sodium acetate in glacial acetic acid, stirred at 85 °C, a 1 M solution of bromine in acetic acid is slowly added.

-

The reaction mixture is maintained at 85 °C for 5 hours.

-

Upon completion, the reaction is cooled to room temperature.

-

The acetic acid is removed under reduced pressure to yield the crude product.

-

Further purification is carried out using appropriate techniques (e.g., chromatography).

Nitration

Direct nitration of the 1,5-naphthyridine core is challenging and often requires harsh conditions. The synthesis of nitro-substituted 1,5-naphthyridines has been reported, typically involving multi-step sequences rather than direct nitration of the parent heterocycle. For instance, 4-methylamino-3-nitro-1,5-naphthyridine has been synthesized from a 2-substituted-3-nitro-1,5-naphthyridine derivative.[2] For fused systems like benzonaphthyridines, nitration with a mixture of nitric acid and sulfuric acid occurs exclusively on the benzene ring.[1]

Table 2: Nitration of 1,5-Naphthyridine Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-Substituted-3-nitro-1,5-naphthyridine | Methylamine, Potassium permanganate (in liquid NH3) | 4-Methylamino-3-nitro-1,5-naphthyridine | N/A | [2] |

| 6-Methylbenzo[b][2][3]naphthyridine | HNO₃ / H₂SO₄ | Nitro derivative on the benzene ring | N/A | [1] |

Sulfonation

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally not successful on the 1,5-naphthyridine core. The Lewis acid catalysts (e.g., AlCl₃) required for these reactions tend to coordinate strongly with the nitrogen atoms of the pyridine rings. This coordination further deactivates the ring towards electrophilic attack and can lead to undesired side reactions or decomposition of the starting material.

Conclusion

Electrophilic substitution on the 1,5-naphthyridine core is a challenging but feasible transformation for specific reactions, primarily halogenation. The inherent electronic properties of the bicyclic system dictate a preference for substitution at the 3- and 7-positions. While direct nitration and sulfonation are not well-established for the parent heterocycle, functionalized derivatives can undergo these transformations. Friedel-Crafts reactions are generally not applicable. For drug development professionals, understanding these reactivity patterns is crucial for the rational design of synthetic routes to novel 1,5-naphthyridine-based therapeutic agents. Further research into milder and more selective methods for the electrophilic functionalization of this important scaffold is warranted.

References

Nucleophilic Substitution on 3-Bromo-8-methoxy-1,5-naphthyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for nucleophilic substitution on the 3-Bromo-8-methoxy-1,5-naphthyridine core, a key scaffold in medicinal chemistry. Due to the electron-deficient nature of the naphthyridine ring system, it is amenable to functionalization through both classical nucleophilic aromatic substitution (SNAr) and modern palladium-catalyzed cross-coupling reactions. This document details plausible experimental protocols, presents expected quantitative data in structured tables, and visualizes the underlying chemical logic and workflows.

Introduction to the 1,5-Naphthyridine Core

The 1,5-naphthyridine skeleton is a privileged heterocyclic motif found in numerous biologically active compounds. The presence of two nitrogen atoms in the bicyclic system significantly influences its electronic properties, making it susceptible to nucleophilic attack, particularly when substituted with good leaving groups such as bromine. The 8-methoxy group acts as an electron-donating group, which can modulate the reactivity of the ring system. Functionalization at the 3-position is a common strategy to introduce diverse substituents and explore the structure-activity relationship (SAR) of novel therapeutic agents.

Key Nucleophilic Substitution Strategies

Two principal pathways are considered for the substitution of the bromine atom on the this compound core:

-

Nucleophilic Aromatic Substitution (SNAr): This classical approach involves the direct displacement of the bromide by a nucleophile. The reaction is typically facilitated by the electron-withdrawing effect of the ring nitrogens and often requires elevated temperatures.

-

Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful and versatile cross-coupling reaction for the formation of carbon-nitrogen bonds. This method employs a palladium catalyst with a suitable phosphine ligand to couple an amine with the aryl bromide under basic conditions.

Section 1: Nucleophilic Aromatic Substitution (SNAr)

The direct substitution of the 3-bromo substituent can be achieved with a variety of nucleophiles, particularly amines, under thermal conditions. The reaction proceeds through a Meisenheimer-like intermediate, and its rate is influenced by the nucleophilicity of the attacking species and the stability of the intermediate.

Illustrative Reaction Scheme:

Caption: General workflow for an SNAr reaction.

Detailed Experimental Protocol (Proposed)

-

Materials:

-

This compound (1.0 eq)

-

Amine nucleophile (1.2 - 2.0 eq)

-

Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a dry reaction vial equipped with a magnetic stir bar, add this compound, the desired amine nucleophile, and cesium carbonate.

-

Add anhydrous DMSO or DMF to achieve a substrate concentration of 0.1-0.5 M.

-

Seal the vial and heat the reaction mixture to 110-140 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 12 to 48 hours depending on the nucleophilicity of the amine.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-8-methoxy-1,5-naphthyridine derivative.

-

Quantitative Data (Representative)

The following table summarizes representative yields for SNAr reactions on brominated 1,5-naphthyridine systems with various amines.[1] Actual yields may vary based on the specific amine and reaction conditions.

| Nucleophile (Amine) | Temperature (°C) | Time (h) | Representative Yield (%) |

| Morpholine | 110 | 24 | 75 - 90 |

| Piperidine | 110 | 24 | 70 - 85 |

| Aniline | 130 | 36 | 50 - 65 |

| Benzylamine | 120 | 30 | 65 - 80 |

Section 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This cross-coupling reaction is a highly efficient method for the formation of C-N bonds and is often successful where traditional SNAr reactions fail, particularly with less nucleophilic amines. The choice of palladium precursor, ligand, and base is critical for achieving high yields.

Catalytic Cycle Overview:

References

Stability and Storage of 3-Bromo-8-methoxy-1,5-naphthyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for the heterocyclic compound 3-Bromo-8-methoxy-1,5-naphthyridine. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document outlines potential degradation pathways based on the chemical nature of the 1,5-naphthyridine core and its substituents. Furthermore, it details a robust experimental framework for a comprehensive stability assessment in line with industry best practices and regulatory guidelines.

Physicochemical Properties and Recommended Storage

Proper storage is paramount to ensure the integrity and purity of this compound for research and development applications. The following table summarizes the available data on its physicochemical properties and recommended storage conditions based on supplier information.

| Parameter | Value | Source |

| Molecular Formula | C₉H₇BrN₂O | Supplier Data |

| Molecular Weight | 239.07 g/mol | Supplier Data |

| Short-term Storage | -4°C (1-2 weeks) | Supplier Data |

| Long-term Storage | -20°C (1-2 years) | Supplier Data |

| Alternative Storage | 0°C | Supplier Data |

It is crucial to store the compound in a tightly sealed container, protected from light and moisture, to minimize potential degradation.

Potential Degradation Pathways

While specific degradation studies for this compound are not extensively reported, an analysis of its structure—a substituted 1,5-naphthyridine ring—suggests several potential degradation pathways. The presence of a bromine atom, a methoxy group, and the nitrogen-containing heterocyclic core introduces susceptibilities to hydrolysis, oxidation, and photolytic degradation.

dot

Caption: Potential degradation pathways for this compound.

-

Hydrolysis: The methoxy group may be susceptible to cleavage under acidic conditions to yield the corresponding hydroxynaphthyridine. The C-Br bond could also undergo hydrolysis, particularly under basic conditions, to replace the bromine with a hydroxyl group.

-

Oxidation: The nitrogen atoms in the 1,5-naphthyridine ring are potential sites for oxidation, leading to the formation of N-oxides.

-

Photodegradation: Aromatic systems and carbon-halogen bonds can be sensitive to UV and visible light. Photolytic cleavage of the C-Br bond could lead to radical-mediated degradation pathways. The naphthyridine ring system itself may also undergo complex rearrangements or cleavage upon prolonged light exposure.

Experimental Protocols for Stability Assessment

To definitively establish the stability profile of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.

General Experimental Workflow

dot

Caption: Recommended workflow for forced degradation studies.

Detailed Methodologies

3.2.1. Materials and Equipment

-

This compound (high purity)

-

HPLC grade solvents (acetonitrile, methanol, water)

-

Acids (e.g., 0.1 M HCl, 1 M HCl)

-

Bases (e.g., 0.1 M NaOH, 1 M NaOH)

-

Oxidizing agent (e.g., 3% H₂O₂)

-

pH meter

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)

-

Photostability chamber

-

Temperature-controlled ovens

3.2.2. Stress Conditions

| Condition | Protocol |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) and treat with 0.1 M HCl and 1 M HCl. Heat the solutions at 60-80°C for several hours. Withdraw samples at various time points. |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 M NaOH and 1 M NaOH. Maintain at room temperature or heat gently (e.g., 40-60°C) for several hours. Withdraw samples at various time points. |

| Oxidation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature for up to 24 hours. Protect from light. Withdraw samples at various time points. |

| Thermal Degradation | Expose the solid compound to dry heat (e.g., 80-100°C) in an oven for a defined period. Also, test a solution of the compound under the same thermal stress. |

| Photostability | Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to exclude light. |

3.2.3. Sample Analysis A stability-indicating HPLC method should be developed and validated. This method must be able to separate the parent compound from all process-related impurities and any degradation products formed during the stress studies.

-

Column: A C18 column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Detection: PDA detection should be used to monitor for peak purity and to select an appropriate wavelength for quantification. Mass spectrometric detection (LC-MS) is crucial for identifying the mass of potential degradation products.

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a table, detailing the percentage of degradation of this compound under each stress condition.

| Stress Condition | Duration | Temperature | % Degradation of Parent Compound | Number of Degradants |

| 0.1 M HCl | 8 hours | 80°C | ||

| 1 M NaOH | 4 hours | 60°C | ||

| 3% H₂O₂ | 24 hours | Room Temp | ||

| Dry Heat | 48 hours | 100°C | ||

| Photostability | 1.2 million lux hrs | Ambient |

Significant degradation is generally considered to be in the range of 5-20%. If significant degradation is observed, the major degradation products should be characterized using techniques such as LC-MS/MS and, if possible, isolated for structural elucidation by NMR.

Conclusion

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-8-methoxy-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized experimental protocol for the Buchwald-Hartwig amination of 3-Bromo-8-methoxy-1,5-naphthyridine. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds, a crucial linkage in a vast array of pharmaceuticals and biologically active compounds. The 1,5-naphthyridine scaffold, in particular, is a privileged structure in medicinal chemistry, and the ability to functionalize it at the 3-position opens avenues for the synthesis of novel molecular entities with potential therapeutic applications.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide (or triflate) and an amine in the presence of a base. The reaction's success is highly dependent on the choice of catalyst, ligand, base, and solvent, especially when dealing with electron-deficient and sterically hindered substrates like substituted naphthyridines.

General Reaction Scheme

The general transformation for the Buchwald-Hartwig amination of this compound is depicted below:

Caption: General scheme of the Buchwald-Hartwig amination.

Experimental Considerations and Optimization

While a specific protocol for this compound is not extensively documented in publicly available literature, extensive research on similar heteroaromatic systems provides a strong basis for developing a robust experimental procedure. The following parameters are critical for successful amination of this substrate.

Catalyst and Ligand Selection: The choice of the palladium catalyst and the phosphine ligand is paramount. For electron-deficient heteroaryl bromides, bulky and electron-rich phosphine ligands are generally preferred as they facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle.

-

Recommended Catalysts: Palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).

-

Recommended Ligands:

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene): Often a ligand of choice for the amination of various heteroaryl halides due to its wide bite angle and flexibility.

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly effective ligand for a broad range of C-N cross-coupling reactions, including those involving heteroaryl chlorides and bromides.

-

BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl): A classic ligand that has shown efficacy in the amination of related naphthyridine systems.

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.

-

Recommended Bases: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄). For sensitive substrates, a milder base like cesium carbonate or potassium phosphate may be advantageous.

Solvent Selection: Anhydrous, aprotic solvents are typically used to prevent catalyst deactivation and unwanted side reactions.

-

Recommended Solvents: Toluene, dioxane, tetrahydrofuran (THF), tert-butanol (t-BuOH).

Temperature and Reaction Time: The reaction temperature is a critical parameter that needs to be optimized. Typically, temperatures ranging from 80 °C to 110 °C are employed. Reaction progress should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

Quantitative Data from Related Systems

The following table summarizes representative conditions and yields for the Buchwald-Hartwig amination of structurally similar bromo-N-heterocycles. This data serves as a valuable guide for the optimization of the reaction for this compound.

| Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 3-Bromo-1,8-naphthyridin-2(1H)-one | Substituted anilines | Pd₂(dba)₃ (5) | XPhos (10) | K₂CO₃ (2) | t-BuOH | 100 | 12 | 75-90 |

| 2-Chloro-1,5-naphthyridine | Various amines | Pd(OAc)₂ (5) | Xantphos (7.5) | Cs₂CO₃ (1.5) | Toluene | 100 | 16 | 60-85 |

| 4-Bromopyridine | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80 | 4 | 95 |

| 3-Bromopyridine | n-Hexylamine | Pd(OAc)₂ (1) | XPhos (1.5) | NaOtBu (1.2) | Toluene | 100 | 3 | 98 |

Detailed Experimental Protocol (General Procedure)

This protocol is a general guideline and may require optimization for specific amines. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos, XPhos)

-

Base (e.g., NaOtBu, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Reaction vessel (e.g., Schlenk tube or sealed vial)

-

Magnetic stirrer and heating block/oil bath

Procedure:

-

Preparation of the Reaction Mixture:

-

To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv).

-

Add the palladium catalyst (e.g., 2-5 mol% Pd(OAc)₂) and the phosphine ligand (e.g., 4-10 mol% Xantphos).

-

Add the base (e.g., 1.5-2.0 equiv Cs₂CO₃).

-

Evacuate and backfill the reaction vessel with an inert gas three times.

-

-

Addition of Reagents:

-

Under the inert atmosphere, add the anhydrous solvent (to achieve a concentration of approximately 0.1-0.2 M).

-

Add the amine (1.1-1.5 equiv). If the amine is a solid, it can be added with the other solids in step 1.

-

-

Reaction:

-

Seal the reaction vessel and place it in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).

-

Stir the reaction mixture vigorously for the required time (typically 4-24 hours).

-

Monitor the progress of the reaction by TLC or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Filter the mixture through a pad of celite to remove the catalyst and inorganic salts. Wash the celite pad with the same solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 3-amino-8-methoxy-1,5-naphthyridine derivative.

-

Safety Precautions:

-

Palladium catalysts and phosphine ligands can be air and moisture sensitive and should be handled under an inert atmosphere.

-

Many organic solvents are flammable and should be handled in a well-ventilated fume hood.

-

Strong bases like sodium tert-butoxide are corrosive and should be handled with care.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the Buchwald-Hartwig amination.

Caption: Experimental workflow for Buchwald-Hartwig amination.

Application Notes: Synthesis and Therapeutic Potential of 3-Amino-8-methoxy-1,5-naphthyridine Derivatives

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of an amino group at the C3 position and a methoxy group at the C8 position can significantly modulate the pharmacological profile of the parent molecule. These substitutions can enhance binding affinity to biological targets and improve pharmacokinetic properties. This document provides a detailed protocol for the multi-step synthesis of 3-amino-8-methoxy-1,5-naphthyridine and highlights its potential as an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in cancer.

Potential Applications

Derivatives of the 3-amino-8-methoxy-1,5-naphthyridine core are promising candidates for the development of novel therapeutics. Their structural similarity to known kinase inhibitors suggests potential applications as targeted agents in oncology. The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[1][2][3] Naphthyridine-based compounds have been shown to possess anticancer activities, and the specific substitution pattern of the target molecule makes it a compelling candidate for investigation as a modulator of this pathway.[4]

Experimental Protocols

A plausible synthetic route for the preparation of 3-amino-8-methoxy-1,5-naphthyridine is outlined below. The workflow commences with a Gould-Jacobs reaction to construct the naphthyridine core, followed by a series of functional group manipulations to introduce the desired 3-amino substituent.

Step 1: Synthesis of Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

This step involves the condensation of 3-amino-4-methoxypyridine with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization, a classic example of the Gould-Jacobs reaction.[5][6]

-

Materials: 3-Amino-4-methoxypyridine, Diethyl ethoxymethylenemalonate (EMME), Toluene, Dowtherm A.

-

Procedure:

-

A solution of 3-amino-4-methoxypyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq) in toluene is refluxed for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield crude Diethyl 2-{[(4-methoxy-3-pyridyl)amino]methylidene}malonate.[7]

-

The crude intermediate is added portion-wise to pre-heated Dowtherm A at 250 °C with vigorous stirring.

-

The reaction mixture is maintained at 250 °C for 30 minutes.

-

After cooling to room temperature, the mixture is diluted with hexane, and the precipitated solid is collected by filtration, washed with hexane, and dried to afford the title compound.

-

Step 2: Synthesis of 8-Methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.

-

Materials: Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate, Sodium hydroxide (NaOH), Ethanol, Water.

-

Procedure:

-

The ester from Step 1 is suspended in a mixture of ethanol and 10% aqueous NaOH solution.

-

The mixture is refluxed for 2-4 hours until the reaction is complete (monitored by TLC).

-

The solution is cooled, and the ethanol is removed under reduced pressure.

-

The aqueous solution is acidified with concentrated HCl to precipitate the carboxylic acid.

-

The solid is collected by filtration, washed with water, and dried.

-

Step 3: Synthesis of Ethyl 4-chloro-8-methoxy-1,5-naphthyridine-3-carboxylate

The 4-oxo group is converted to a 4-chloro group, a key intermediate for subsequent reduction.

-

Materials: 8-Methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid, Thionyl chloride (SOCl₂), Dimethylformamide (DMF), Ethanol.

-

Procedure:

-

The carboxylic acid from Step 2 is refluxed in an excess of thionyl chloride with a catalytic amount of DMF for 2-3 hours.

-

The excess thionyl chloride is removed by distillation under reduced pressure.

-

The residue is cooled in an ice bath, and absolute ethanol is added cautiously.

-

The mixture is stirred at room temperature for 1 hour and then poured into ice water.

-

The product is extracted with a suitable organic solvent (e.g., dichloromethane), and the organic layer is dried over anhydrous sodium sulfate and concentrated to give the title compound.

-

Step 4: Synthesis of 8-Methoxy-1,5-naphthyridine-3-carboxylic acid

The 4-chloro substituent is removed by catalytic hydrogenation.

-

Materials: Ethyl 4-chloro-8-methoxy-1,5-naphthyridine-3-carboxylate, Palladium on carbon (10% Pd/C), Triethylamine (Et₃N), Ethanol.

-

Procedure:

-

The chloro-ester from Step 3 is dissolved in ethanol.

-

Triethylamine (1.1 eq) and a catalytic amount of 10% Pd/C are added to the solution.

-

The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC).

-

The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure.

-

The residue is then subjected to basic hydrolysis as described in Step 2 to yield the title carboxylic acid.

-

Step 5: Synthesis of 3-Amino-8-methoxy-1,5-naphthyridine

The final step involves the conversion of the carboxylic acid to the primary amine via a Curtius rearrangement.[8][9]

-

Materials: 8-Methoxy-1,5-naphthyridine-3-carboxylic acid, Diphenylphosphoryl azide (DPPA), Triethylamine (Et₃N), tert-Butanol (t-BuOH), Trifluoroacetic acid (TFA).

-

Procedure:

-

To a solution of the carboxylic acid from Step 4 in anhydrous tert-butanol are added triethylamine (1.2 eq) and diphenylphosphoryl azide (1.1 eq).

-

The reaction mixture is refluxed for 12-24 hours until the formation of the intermediate Boc-protected amine is complete (monitored by TLC).

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the Boc-protected amine.

-

The purified intermediate is dissolved in dichloromethane, and trifluoroacetic acid is added. The mixture is stirred at room temperature for 1-2 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with dichloromethane, and the combined organic layers are dried and concentrated to afford the final product, 3-amino-8-methoxy-1,5-naphthyridine.

-

Data Presentation

Table 1: Summary of Synthetic Protocol and Expected Yields

| Step | Product | Key Reagents | Reaction Time (approx.) | Expected Yield (%) |

| 1 | Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate | EMME, Dowtherm A | 6-8 hours | 60-70 |

| 2 | 8-Methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid | NaOH, EtOH | 2-4 hours | 85-95 |

| 3 | Ethyl 4-chloro-8-methoxy-1,5-naphthyridine-3-carboxylate | SOCl₂ | 3-4 hours | 70-80 |

| 4 | 8-Methoxy-1,5-naphthyridine-3-carboxylic acid | H₂, Pd/C | 4-6 hours | 75-85 |

| 5 | 3-Amino-8-methoxy-1,5-naphthyridine | DPPA, TFA | 14-26 hours | 50-60 |

Table 2: Biological Activity of Representative Naphthyridine Derivatives

| Compound | Target | Assay | IC₅₀ (µM) | Cancer Cell Line |

| Aaptamine Derivative 25 | Not specified | Cytotoxicity | 0.03 - 8.5 | HL60, K562, MCF-7, KB, HepG2, HT-29 |

| Canthin-6-one | Not specified | Cytotoxicity | 7 - 45 | Kasumi-1 |

| 10-Methoxycanthin-6-one[10] | Not specified | Cytotoxicity | 1.58 | DU145 (Prostate) |

Visualization of Biological Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a plausible target for 3-amino-8-methoxy-1,5-naphthyridine derivatives based on the known activities of similar heterocyclic compounds. The diagram below illustrates the key components of this pathway and potential points of inhibition.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. scispace.com [scispace.com]

- 8. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Curtius Rearrangement [organic-chemistry.org]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Bromo-8-methoxy-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Bromo-8-methoxy-1,5-naphthyridine as a key intermediate in the synthesis of potent and selective kinase inhibitors. The protocols outlined below are based on established synthetic methodologies for analogous 1,5-naphthyridine scaffolds and can be adapted for the development of novel inhibitors targeting various kinases.

Introduction

The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting a range of biological targets, including protein kinases. The unique electronic and structural properties of this heterocyclic system allow for diverse functionalization, enabling the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. This compound is a versatile building block, with the bromine atom at the 3-position providing a reactive handle for cross-coupling reactions, while the methoxy group at the 8-position can influence solubility and metabolic stability, or serve as a precursor for further modification.

This document details the application of this compound in the synthesis of kinase inhibitors, with a focus on established and adaptable synthetic protocols.

Key Synthetic Strategies

The primary synthetic utility of this compound lies in its susceptibility to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods allow for the introduction of a wide array of aryl, heteroaryl, and amino substituents at the 3-position, which are crucial for achieving high-affinity binding to the kinase active site.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. In the context of kinase inhibitor synthesis, this reaction is employed to introduce aryl or heteroaryl moieties that can interact with key residues in the kinase hinge region or other allosteric pockets.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of various amine-containing side chains. These side chains can be critical for establishing hydrogen bond interactions within the kinase active site and for modulating the physicochemical properties of the final compound.

Representative Application: Synthesis of Phosphoinositide 4-Kinase (PI4K) Inhibitors

While direct synthesis examples starting from this compound are not extensively documented in publicly available literature, the synthesis of 2,8-disubstituted-1,5-naphthyridines as potent inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K) provides a highly relevant and adaptable protocol.[1] The following sections detail a representative synthetic approach and the biological activity of the resulting compounds.

General Synthetic Scheme

The synthesis of 2,8-disubstituted 1,5-naphthyridine-based kinase inhibitors can be conceptualized in a multi-step sequence, where the core is functionalized at key positions to achieve the desired biological activity. The following workflow illustrates a plausible synthetic route starting from a precursor to this compound.

Caption: A representative synthetic workflow for kinase inhibitors.

Experimental Protocols

The following are representative protocols adapted from the synthesis of analogous 2,8-disubstituted-1,5-naphthyridine PI4K inhibitors.[1]

Protocol 1: Suzuki-Miyaura Coupling of a 3-Bromo-1,5-naphthyridine Intermediate

This protocol describes the coupling of an arylboronic acid to the 3-position of the naphthyridine core.

-

Reaction Setup: To a solution of the this compound intermediate (1.0 eq) in a suitable solvent such as 1,4-dioxane or a mixture of toluene and water, add the desired arylboronic acid or its pinacol ester (1.2-1.5 eq).

-

Catalyst and Base: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05-0.1 eq) or PdCl₂(dppf) (0.05-0.1 eq), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2-3 eq) or K₂CO₃ (2-3 eq).

-

Reaction Conditions: Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes. Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the 2-Position

This protocol details the displacement of a chloro or other suitable leaving group at the 2-position with an amine.

-

Reaction Setup: In a sealed tube, dissolve the 2-chloro-3-aryl-8-methoxy-1,5-naphthyridine intermediate (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reagents: Add the desired amine (1.5-2.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 100-140 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography or preparative HPLC to yield the final kinase inhibitor.

Quantitative Data: Biological Activity of Representative 1,5-Naphthyridine-Based Kinase Inhibitors

The following table summarizes the in vitro activity of a series of 2,8-disubstituted 1,5-naphthyridine analogs against Plasmodium vivax PI4K (PvPI4K) and the growth of Plasmodium falciparum (NF54 strain).[1] This data highlights the potential for developing potent inhibitors based on the 1,5-naphthyridine scaffold.

| Compound ID | R² Substituent | R⁸ Substituent | PvPI4K IC₅₀ (nM) | P. falciparum (NF54) IC₅₀ (nM) |

| 8 | 4-Fluorophenyl | 4-(Dimethylamino)piperidin-1-yl | 1.8 ± 0.3 | 2.5 |

| 9 | 4-Fluorophenyl | 4-Methylpiperazin-1-yl | 2.5 ± 0.5 | 3.1 |

| 10 | 4-Fluorophenyl | 4-(Pyrrolidin-1-yl)piperidin-1-yl | 1.5 ± 0.2 | 2.0 |

| 11 | 4-Fluorophenyl | (S)-3-(Dimethylamino)pyrrolidin-1-yl | 2.1 ± 0.4 | 2.8 |

| 12 | 4-Fluorophenyl | (R)-3-(Dimethylamino)pyrrolidin-1-yl | 1.9 ± 0.3 | 2.3 |

| 21 | 3-Fluoro-4-methoxyphenyl | 4-(Dimethylamino)piperidin-1-yl | 1.2 ± 0.2 | 1.9 |

Signaling Pathway Context: PI4K in Plasmodium falciparum

Phosphoinositide 4-kinases (PI4Ks) are critical enzymes in the life cycle of the malaria parasite, Plasmodium falciparum. They play a key role in the phosphoinositide signaling pathway, which is essential for various cellular processes, including vesicular trafficking and parasite development. Inhibition of PfPI4K disrupts these processes, leading to parasite death.

Caption: Inhibition of PI4K signaling by 1,5-naphthyridine derivatives.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The methodologies described in these application notes, particularly leveraging palladium-catalyzed cross-coupling reactions, provide a robust framework for the generation of diverse chemical libraries. The demonstrated potent anti-malarial activity of analogous 1,5-naphthyridine derivatives underscores the potential of this scaffold in addressing critical unmet medical needs. Researchers and drug development professionals are encouraged to explore the utility of this building block in their kinase inhibitor discovery programs.

References

Application Notes and Protocols: Developing Antibacterial Agents from 1,5-Naphthyridine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction